molecular formula C8H14O4 B3054699 n-Pentylmalonic acid CAS No. 616-88-6

n-Pentylmalonic acid

Cat. No.: B3054699
CAS No.: 616-88-6
M. Wt: 174.19 g/mol
InChI Key: LAWHHRXCBUNWFI-UHFFFAOYSA-N
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Description

n-Pentylmalonic acid is a dialkyl-substituted malonic acid derivative with the molecular formula C8H14O4 . As a member of the malonic acid family, it features two carboxylic acid groups, which are key to its reactivity and ability to form various salts and esters for research applications . Malonic acid and its derivatives are versatile building blocks in organic synthesis. They are central to classic reactions such as the Knoevenagel condensation, used to prepare alpha,beta-unsaturated carboxylic acids, and serve as a crucial -CH2COOH synthon in malonic ester synthesis . Furthermore, malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (complex II) in the respiratory electron transport chain, which decreases cellular respiration . Recent research interest in alkyl-substituted malonic acids has grown due to their potential in developing molecular imaging agents. For instance, compounds like 2-(5-[18F]Fluoro-pentyl)-2-methyl-malonic acid ([18F]ML-10) have been investigated as apoptosis imaging agents for Positron Emission Tomography (PET) . The mechanism is based on the selective accumulation of these agents in the acidic environment of apoptotic cells. Similarly, radioiodinated phenylalkyl malonic acid derivatives have been explored as pH-sensitive SPECT tracers to detect acidic tumor microenvironments . The pentyl chain in this compound may enhance the lipophilicity of the molecule, potentially influencing its cell membrane permeability and biodistribution profile in experimental settings . This compound is provided for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-2-3-4-5-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHHRXCBUNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210611
Record name n-Pentylmalonic acid
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Molecular Weight

174.19 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-88-6
Record name n-Pentylmalonic acid
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Record name n-Pentylmalonate
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Record name n-Pentylmalonic acid
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Record name 2-PENTYLMALONIC ACID
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Synthetic Methodologies and Chemical Transformations of N Pentylmalonic Acid

Established Synthetic Pathways to n-Pentylmalonic Acid

The most common and well-established route to this compound involves the malonic ester synthesis. This multi-step process begins with the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative.

Alkylation Reactions of Malonic Esters for Pentyl Chain Introduction

The malonic ester synthesis leverages the acidity of the α-hydrogens in malonic esters, which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for the facile formation of a resonance-stabilized enolate anion upon treatment with a base. This nucleophilic enolate can then undergo an SN2 reaction with an alkyl halide to introduce an alkyl chain. For the synthesis of this compound, diethyl malonate is deprotonated and subsequently reacted with a pentyl halide, such as 1-bromopentane (B41390).

The general reaction sequence involves:

Enolate Formation: Diethyl malonate is treated with a base, commonly sodium ethoxide (NaOEt) in ethanol (B145695), or other bases like potassium carbonate (K2CO3) in polar aprotic solvents or under phase-transfer conditions.

Alkylation: The resulting malonate enolate acts as a nucleophile and attacks the electrophilic carbon of 1-bromopentane, displacing the bromide ion and forming diethyl pentylmalonate. This step creates a new carbon-carbon bond, incorporating the pentyl group.

Dialkylation Potential: Malonic esters possess two acidic α-hydrogens, allowing for a second alkylation if desired. However, for the synthesis of this compound, monoalkylation is the target. Careful control of stoichiometry and reaction conditions is necessary to minimize dialkylation.

A typical procedure for the introduction of the pentyl group involves reacting diethyl malonate with 1-bromopentane in the presence of a base. For instance, using potassium carbonate as the base in acetonitrile (B52724) with a phase-transfer catalyst like 18-crown-6 (B118740) has been reported to efficiently alkylate diethyl malonate with 1-bromopentane thieme-connect.de.

Table 1: Representative Conditions for the Alkylation of Diethyl Malonate with 1-Bromopentane

Reactants/ReagentsBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonate, 1-BromopentaneK2CO3MeCN18-crown-61001.572 thieme-connect.de
Diethyl malonate, 1-BromopentaneNaOEtEtOHNoneRefluxVariesVaries libretexts.org, libretexts.org
Diethyl malonate, Alkyl Halide (e.g., EtI)K2CO3Solvent-freeTBAB (PTC)160-1850.7593 (for Et) mdpi.com

Note: TBAB refers to Tetrabutylammonium bromide, a common phase-transfer catalyst (PTC).

Hydrolysis and Decarboxylation Strategies in this compound Synthesis

Following the successful alkylation to form diethyl pentylmalonate, the next crucial steps are the hydrolysis of the ester groups to carboxylic acids and the subsequent decarboxylation to yield this compound.

Hydrolysis: The diethyl pentylmalonate is typically subjected to saponification using a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often under reflux conditions. This converts the ester groups into carboxylate salts. Subsequent acidification with a strong mineral acid (e.g., HCl or H2SO4) protonates the carboxylate groups, yielding pentylmalonic acid libretexts.orgmasterorganicchemistry.com. Alternatively, acid-catalyzed hydrolysis can be employed google.com.

Decarboxylation: Malonic acids, particularly those with an α-hydrogen, are prone to decarboxylation upon heating. Pentylmalonic acid, upon being heated (typically above 100-130 °C, though conditions can vary), loses a molecule of carbon dioxide (CO2) to form n-pentylacetic acid. The reaction proceeds through a six-membered cyclic transition state stackexchange.com. The presence of the pentyl group does not prevent this decarboxylation.

It is important to note that the initial alkylation step yields diethyl pentylmalonate, which upon hydrolysis and decarboxylation yields this compound. The prompt specifically asks for this compound, which implies the final product after decarboxylation. However, the malonic ester synthesis typically leads to the substituted malonic acid before decarboxylation. The term "this compound" itself refers to the compound with the structure CH3(CH2)4CH(COOH)2. The decarboxylation of this compound would lead to hexanoic acid (CH3(CH2)4CH2COOH). Therefore, the process described leads to the formation of pentylmalonic acid, which can then undergo decarboxylation to form hexanoic acid. If the target is indeed "this compound" as the final product, it implies the compound CH3(CH2)4CH(COOH)2. The synthesis described (alkylation of malonic ester with 1-bromopentane, followed by hydrolysis) directly produces this compound. The subsequent decarboxylation of pentylmalonic acid would yield hexanoic acid. For clarity, the product of hydrolysis of diethyl pentylmalonate is pentylmalonic acid.

Advanced Synthetic Methodologies

While the classical malonic ester synthesis is robust, advanced methodologies are continuously being developed to improve efficiency, selectivity, and sustainability.

Chemoenzymatic Approaches to this compound and Its Analogs

Chemoenzymatic synthesis combines the specificity and mild reaction conditions of enzymes with the versatility of chemical transformations. While specific documented chemoenzymatic routes directly to this compound are not extensively detailed in the provided literature, related research explores the enzymatic synthesis of malonic acid and its derivatives. For example, enzymes can be employed for specific steps, such as the hydrolysis of esters or the decarboxylation of dicarboxylic acids, under mild conditions nih.gov. Research has also focused on the chemoenzymatic preparation of malonyl-CoA from malonic acid and CoA using specific ligases nih.gov. Furthermore, general approaches for the chemoenzymatic synthesis of various alkyl malonic acids have been investigated, suggesting potential applicability for this compound through tailored enzymatic catalysis or combined chemical-enzymatic pathways escholarship.org.

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those involving transition metals, offer powerful tools for carbon-carbon bond formation and functional group transformations, potentially leading to more efficient syntheses of malonic acid derivatives.

Transition metal catalysis plays a significant role in modern organic synthesis, including reactions involving malonate nucleophiles. Palladium (Pd) catalysts, for instance, are widely used in coupling reactions. Palladium-catalyzed allylic alkylation of malonates is a well-established method acs.org. More recently, palladium catalysis has been employed in the difunctionalization of alkenes with malonate nucleophiles, leading to the formation of substituted carbocycles nih.gov. These reactions typically involve a palladium precatalyst, a suitable ligand (e.g., phosphine (B1218219) ligands like BrettPhos), and a base. For example, Pd(OAc)2/BrettPhos systems have demonstrated high yields in coupling malonates with activated alkenes nih.gov.

Other transition metals like manganese (Mn) and cobalt (Co) have also been utilized in catalytic α-alkylation reactions of malonates with alkenes via radical pathways acs.org. While these examples focus on alkene functionalization or allylic substitution, the underlying principles of metal-mediated C-C bond formation are transferable. Future research might explore metal-catalyzed direct alkylation of malonates with pentyl halides or other pentylating agents, potentially offering improved yields, milder conditions, or enhanced selectivity compared to traditional methods.

Compound List:

this compound

Malonic acid

Malonates

Diethyl malonate

Diethyl pentylmalonate

1-Bromopentane

Ethanol

Sodium ethoxide (NaOEt)

Potassium carbonate (K2CO3)

18-Crown-6

Acetonitrile (MeCN)

Tetrabutylammonium bromide (TBAB)

Sodium hydroxide (NaOH)

Potassium hydroxide (KOH)

Hydrochloric acid (HCl)

Sulfuric acid (H2SO4)

Carbon dioxide (CO2)

n-Pentylacetic acid

Malonyl-CoA

Adenosine triphosphate (ATP)

Coenzyme A (CoA)

Phosphoenolpyruvate

Myokinase

Pyruvate kinase

Malonic semialdehyde dehydrogenase

a-keto decarboxylase

Palladium (Pd)

Manganese (Mn)

Cobalt (Co)

BrettPhos

Organocatalytic Systems for Malonic Acid Derivatization

Organocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering metal-free alternatives for promoting various reactions. Malonic acid derivatives, particularly substituted malonic acid half-oxyesters (SMAHOs), are amenable to organocatalytic transformations, often proceeding via decarboxylative pathways. These reactions leverage the acidic nature of the α-protons of malonic acid derivatives to generate nucleophilic enolates, which can then participate in C-C bond-forming reactions.

Key organocatalytic transformations involving malonic acid scaffolds include:

Mannich Reactions: Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed to facilitate the decarboxylative Mannich reaction between imines and substituted malonic acid half-oxyesters (SMAHOs). This process provides access to β²,³-aminoesters, often with good yields and diastereoselectivity benchchem.comweebly.com.

Claisen Condensations: SMAHOs can undergo decarboxylative Claisen condensation with acyl donors, catalyzed by organocatalysts, to yield functionalized α-substituted β-ketoesters weebly.complos.org.

Conjugate Additions: Organocatalysts, including pyrrolidinyl tetrazole derivatives and thiourea/squaramide catalysts, have been utilized for the enantioselective conjugate addition of malonates to α,β-unsaturated systems like enones and 1,4-diketones. These reactions often proceed with high yields and enantioselectivities, forming new C-C bonds and potentially creating chiral centers researchgate.netCurrent time information in Bangalore, IN..

Amination Reactions: DABCO has also been reported as an organocatalyst for the decarboxylative amination of substituted malonic acid half-oxyesters with dialkyl azodicarboxylates, leading to α-aminoester derivatives weebly.comradiolabeling.org.

Table 2.2.2.2.1: Examples of Organocatalytic Transformations of Malonic Acid Derivatives

Reaction TypePronucleophile/Substrate TypeOrganocatalyst ExampleProduct TypeKey FeaturesReferences
Decarboxylative MannichSMAHOsDABCOβ²,³-AminoestersGood yields, diastereoselectivity benchchem.comweebly.com
Decarboxylative ClaisenSMAHOs(Not specified)α-Substituted β-ketoestersModerate to excellent yields weebly.complos.org
Conjugate AdditionMalonates, SMAHOsPyrrolidinyl tetrazoleMichael adductsEnantioselective, high yields, good to excellent enantioselectivities researchgate.net
Conjugate AdditionMalonatesThiourea/SquaramideMichael adductsHigh yields, high enantiomeric purities Current time information in Bangalore, IN.
Decarboxylative AminationSMAHOsDABCOα-Aminoester derivativesModerate to excellent yields, mild conditions weebly.comradiolabeling.org
Radiosynthesis of Labeled this compound Derivatives

Information specifically detailing the radiosynthesis of labeled this compound derivatives using isotopes such as ¹⁴C or ³H was not found in the provided search results. However, general strategies for labeling malonic acid derivatives exist. For instance, ¹⁴C-labeled malonic acid ([¹⁴C]CH₂(CO₂)₂) is commercially available and has been used in reactions like the Knoevenagel condensation nih.gov. Other studies have reported the radiosynthesis of labeled malonic acid derivatives with different isotopes and functional groups, such as radioiodinated phenylalkyl malonic acids for SPECT imaging plos.orgnih.gov or ¹⁸F-labeled fluoropentyl methylmalonic acid for PET imaging weebly.comselcia.com. These methods typically involve isotopic exchange reactions or the incorporation of labeled precursors into the target molecule. The synthesis of ¹⁴C-labeled compounds often starts from ¹⁴C-labeled precursors like barium [¹⁴C]carbonate, which is converted into other ¹⁴C-labeled building blocks nih.gov. While these general approaches provide a framework, specific protocols for the radiosynthesis of labeled this compound would require dedicated synthetic development.

Chemical Transformations and Functionalization of this compound

The presence of two carboxylic acid groups and an active methylene (B1212753) group makes this compound a versatile substrate for various chemical modifications.

Esterification and amidation are fundamental reactions for modifying carboxylic acids. While direct organocatalytic esterification or amidation of this compound with specific catalysts is not detailed in the provided literature, general organocatalytic methods for these transformations are established. For example, organocatalysts, including certain arylboronic acids, have been used to promote the direct amidation of carboxylic acids with amines, avoiding the need for pre-activated carboxylic acid derivatives washington.edu. Similarly, organocatalysts are employed in the esterification of various substrates, including polysaccharides. These general principles suggest that this compound could potentially be esterified or amidated using appropriate organocatalytic systems.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where active methylene compounds, such as malonic acid derivatives, react with aldehydes or ketones, typically in the presence of a basic catalyst. This reaction leads to the formation of α,β-unsaturated compounds. Malonic acid itself is commonly used in Knoevenagel condensations with aldehydes, often catalyzed by bases like pyridine (B92270) and piperidine, which can be considered organocatalytic conditions. These reactions yield α,β-unsaturated carboxylic acids, which can then undergo further transformations, such as decarboxylation nih.gov. The pentyl group in this compound would remain intact during such a condensation, leading to a substituted α,β-unsaturated dicarboxylic acid.

Malonic acid derivatives can be transformed into ketenes, which are highly reactive intermediates used in acylation reactions. Decarboxylation of malonic acid derivatives can lead to the formation of acyl ketenes. For instance, heating malonic acid derivatives can induce decarboxylation, generating a ketene (B1206846) that can react with nucleophiles. This pathway allows for the introduction of acyl groups into various molecules. While specific examples involving this compound are not detailed, this general reactivity pattern of malonic acid derivatives suggests potential routes for its acylation via ketene intermediates.

Advanced Spectroscopic and Chromatographic Characterization of N Pentylmalonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy offers unparalleled insight into the molecular architecture by probing the magnetic properties of atomic nuclei. For n-Pentylmalonic acid, both ¹H and ¹³C NMR, complemented by advanced 2D NMR techniques, are vital for comprehensive characterization.

Proton NMR spectroscopy provides detailed information on the number of distinct proton environments, their chemical shifts (indicating their electronic surroundings), and their neighboring protons through spin-spin coupling. For this compound (C₈H₁₄O₄), the ¹H NMR spectrum is expected to display signals characteristic of the aliphatic pentyl chain and the acidic protons of the malonic acid moiety. The methylene (B1212753) protons directly attached to the carboxyl groups would typically resonate at a downfield position, while the terminal methyl group of the pentyl chain would appear as a triplet. The intermediate methylene groups of the pentyl chain would manifest as multiplets, with chemical shifts progressively shifting upfield further from the polar malonic acid head. The acidic protons of the carboxylic acid groups are often observed as broad singlets at very low field (δ 9-13 ppm), though their observation can be dependent on the solvent and concentration chemicalbook.comsavemyexams.com.

¹³C NMR spectroscopy directly reveals the carbon framework of the molecule. Each unique carbon atom in this compound will generate a distinct signal. The two carbonyl carbons of the carboxylic acid groups are highly deshielded, appearing in the characteristic range of δ 170-180 ppm. The carbons of the pentyl chain will resonate in the aliphatic region (δ 10-50 ppm), with the carbon atom directly bonded to the malonic acid moiety exhibiting a slightly lower field shift compared to the terminal methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbon atoms, aiding in complete structural assignment.

Two-dimensional NMR experiments are crucial for establishing connectivity and confirming assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum maps proton-proton couplings, enabling the tracing of spin systems. For this compound, COSY would confirm the sequential connectivity of protons along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This technique is invaluable for assigning ¹³C signals based on their corresponding ¹H signals, thereby confirming the carbon skeleton and the proton environments. For instance, studies on derivatives like (6S)-6-n-pentyl-t-CMP, derived from this compound, have utilized COSY and HSQC to confirm structural assignments rsc.org.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural insights through fragmentation patterns.

HRMS provides highly accurate mass measurements, enabling the precise determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₄O₄), HRMS would confirm its exact mass, distinguishing it from isobaric compounds and verifying its molecular formula. This is critical for confirming the identity and purity of synthesized or isolated samples.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, followed by the analysis of the resulting fragment ions. This process yields detailed structural information. While specific MS/MS fragmentation data for this compound itself is not extensively detailed in the provided search results, general fragmentation patterns for carboxylic acids and alkanes can be inferred.

Electron Ionization (EI): In EI-MS, this compound may exhibit a weak or absent molecular ion peak due to its acidic nature msu.edulibretexts.org. Fragmentation is likely to involve C-C bond cleavages within the pentyl chain, generating characteristic alkyl fragments. Cleavage adjacent to the carbonyl group, leading to the loss of •OH (M-17) or •COOH (M-45), are typical fragmentation pathways for carboxylic acids libretexts.orgmiamioh.edu.

Electrospray Ionization (ESI): ESI is a softer ionization technique commonly used for polar molecules. It typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, or adducts with alkali metals (e.g., [M+Na]⁺). MS/MS analysis of these ions reveals fragmentation patterns useful for structural elucidation. For example, studies on related compounds like diethyl pentylmalonate might offer insights into fragmentation pathways, potentially involving alpha-cleavage or McLafferty rearrangements if ester derivatives are analyzed msu.edulibretexts.orgmiamioh.edu.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely utilized for the analysis of polar and thermally labile compounds, making it highly suitable for this compound. ESI-MS can operate in both positive and negative ion modes, providing complementary information.

In the positive ion mode, this compound is expected to form a protonated molecular ion, [M+H]⁺, with an m/z value of approximately 175.19. Additionally, adducts with common cations, such as sodium ([M+Na]⁺, m/z ~197.19) or potassium ([M+K]⁺, m/z ~213.19), may be observed depending on the presence of these ions in the mobile phase or sample matrix nih.govresearchgate.netweebly.comacs.org.

In the negative ion mode, deprotonation of the acidic carboxylic acid groups is favored, leading to the formation of the deprotonated molecular ion, [M-H]⁻, with an m/z value of approximately 173.19. Given its dicarboxylic nature, sequential deprotonation or the formation of specific fragment ions can also occur.

ESI-MS is crucial for confirming the molecular weight of synthesized this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it offers powerful capabilities for identification, quantification, and structural elucidation through the analysis of characteristic fragmentation patterns, which might include decarboxylation or loss of water molecules rsc.orgresearchgate.net.

Table: Expected ESI-MS Ions for this compound

Ion TypeFormulaCalculated m/zNotes
Protonated[C₈H₁₄O₄ + H]⁺~175.19Common in positive ion mode ESI.
Sodium Adduct[C₈H₁₄O₄ + Na]⁺~197.19Observed if sodium ions are present in the mobile phase.
Potassium Adduct[C₈H₁₄O₄ + K]⁺~213.19Observed if potassium ions are present in the mobile phase.
Deprotonated[C₈H₁₄O₄ - H]⁻~173.19Common in negative ion mode ESI due to acidic carboxylic groups.

Chromatographic Separations in this compound Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for analyzing polar and non-volatile compounds like this compound.

Method Development:

Stationary Phase: C18 columns are widely employed due to their ability to retain moderately polar compounds. For enhanced retention and peak shape of polar acids, mixed-mode columns offering both reversed-phase and ion-exchange properties can be advantageous helixchrom.com.

Mobile Phase: To ensure proper retention and peak symmetry on reversed-phase columns, the carboxylic acid groups of this compound are typically suppressed by using an acidic mobile phase. Common mobile phases consist of a mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol), acidified with formic acid, acetic acid, or phosphoric acid to a pH typically between 2.0 and 3.0 scielo.brmjcce.org.mkut.ac.ir. The precise composition is optimized to achieve adequate separation from other components in the sample.

Detection: Ultraviolet (UV) detection is frequently used, with detection wavelengths commonly set around 210 nm, which is suitable for detecting the carbonyl functionalities of carboxylic acids ut.ac.irresearchgate.netpensoft.net. For increased sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) using ESI is highly effective nih.govresearchgate.netweebly.comacs.org.

Method Validation: A robust HPLC method for this compound requires thorough validation. Key parameters assessed include linearity (establishing a concentration-response relationship), accuracy (quantifying recovery of known amounts), precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity to ensure the method can reliably distinguish the analyte from other sample components mjcce.org.mkut.ac.irjneonatalsurg.com.

Table: Typical HPLC Conditions for this compound Analysis

ParameterTypical SpecificationNotes
Column C18 Reversed-Phase (e.g., 150-250 mm x 4.6 mm, 5 µm)Mixed-mode columns can also be employed for enhanced retention of polar acids.
Mobile Phase Acetonitrile/Water mixture with acid (e.g., 0.1% Formic Acid or Phosphoric Acid)pH typically adjusted to 2.0-3.0. Gradient elution may be used for complex sample matrices.
Flow Rate 0.5 - 1.0 mL/minOptimized based on column dimensions and particle size for efficient separation.
Column Temperature 25 - 30 °CMaintained to ensure reproducible retention times and chromatographic performance.
Detection UV-Vis (e.g., 210 nm) or Mass Spectrometry (ESI)UV detection is common; MS offers superior specificity and sensitivity.
Injection Volume 10 - 20 µLStandard volume for routine analytical procedures.

Gas Chromatography (GC) for Volatile Derivatives

Due to its polar nature and low volatility, this compound is not amenable to direct analysis by Gas Chromatography (GC). Therefore, derivatization is essential to convert it into a volatile form.

Derivatization Strategies:

Esterification: The most common approach involves converting the two carboxylic acid groups into esters, typically methyl or ethyl esters, by reacting with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., HCl, H₂SO₄) or using reagents like thionyl chloride tandfonline.comresearchgate.netgoogle.comoup.comgoogle.comsilae.it. For this compound, this would yield its dimethyl or diethyl ester.

Silylation: Alternatively, silylating agents such as BSTFA or MSTFA can be used to form trimethylsilyl (B98337) (TMS) esters, which are volatile and suitable for GC analysis oup.com.

GC Analysis: The derivatized this compound can then be analyzed using standard GC systems, often coupled with Flame Ionization Detection (FID) for quantification or Mass Spectrometry (GC-MS) for identification silae.it.

Table: Derivatization Strategies for GC Analysis of this compound

Derivatization MethodReagentsExpected ProductNotes
Esterification Methanol/Ethanol + Acid Catalyst (e.g., HCl, H₂SO₄) or SOCl₂This compound dimethyl/diethyl esterEfficient conversion of both carboxyl groups is critical for GC analysis.
Silylation BSTFA, MSTFA, TMSI (e.g., in pyridine (B92270) or DMF)Bis-TMS ester of this compoundCan provide rapid derivatization, though potential for multiple peaks or incomplete reaction exists.

Ion Chromatography for Acidic Compound Separation

Ion Chromatography (IC) is a highly effective technique for separating and quantifying ionic species, including organic acids like this compound, based on their charge.

Methodology:

Stationary Phase: IC typically employs anion-exchange columns packed with resins containing positively charged functional groups. These groups retain the negatively charged carboxylate anions of this compound tandfonline.comnih.govbaua.detandfonline.combaua.de.

Mobile Phase: Eluents are usually aqueous solutions containing electrolytes, such as carbonate-bicarbonate buffers or hydroxide (B78521) solutions, which compete with the analyte anions for binding sites on the stationary phase, facilitating elution baua.debaua.de.

Detection: Suppressed conductivity detection is the most common method, offering high sensitivity for ionic analytes.

Application: IC is well-suited for analyzing dicarboxylic acids in various matrices, including environmental samples, often requiring an initial extraction step baua.debaua.de. The separation is influenced by the analyte's charge, size, and affinity for the stationary phase.

Radio HPLC for Labeled Compound Purity Assessment

Radio High-Performance Liquid Chromatography (Radio-HPLC) is indispensable for evaluating the purity and yield of radiolabeled compounds, such as isotopically labeled this compound derivatives used in research applications.

Principle: In Radio-HPLC, the effluent from an HPLC column is directed through a radioactivity detector (e.g., flow scintillation detector) in series with a conventional detector (e.g., UV or MS). This allows for simultaneous monitoring of the compound's identity and its associated radioactivity.

Application: For radiolabeled this compound derivatives, Radio-HPLC is used to:

Determine radiochemical yield (RCY), which is the radioactivity of the desired product relative to the starting radioactive material.

Assess radiochemical purity (RCP), quantifying the proportion of radioactivity attributed to the target compound versus radioactive impurities, typically requiring purity levels exceeding 98% or 99% nih.govweebly.comresearchgate.net.

Identify and quantify any radioactive impurities that may form during the radiolabeling process.

Table: Radio-HPLC for Purity Assessment

TechniquePrimary PurposeKey Metrics MonitoredTypical Purity AchievedRelevant Studies
Radio-HPLC Purity and yield determination of radiolabeled compounds.Radiochemical Yield (RCY), Radiochemical Purity (RCP)>98% or >99% nih.govweebly.comresearchgate.net

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure, functional groups, and intermolecular interactions of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, correlating specific absorption bands to molecular vibrations of functional groups. For this compound, characteristic bands include:

Carboxylic Acid Groups (-COOH):

O-H Stretching: A broad and intense band in the 2500-3300 cm⁻¹ region signifies the presence of hydrogen-bonded hydroxyl groups researchgate.netacs.orgrsc.orgchemicalbook.commdpi.com.

C=O Stretching: A strong absorption peak typically appears between 1700-1750 cm⁻¹, corresponding to the carbonyl group. Its precise position can be influenced by hydrogen bonding and the molecular environment researchgate.netchemicalbook.commdpi.com.

C-O Stretching and O-H Bending: These vibrations, often coupled, are observed in the fingerprint region, typically between 1200-1450 cm⁻¹ and 900-1300 cm⁻¹, respectively mdpi.com.

Alkyl Chain (n-Pentyl Group):

C-H Stretching: Bands in the 2850-2970 cm⁻¹ range are indicative of the stretching vibrations of methylene (-CH₂-) and methyl (-CH₃) groups within the pentyl chain chemicalbook.commdpi.comresearchgate.net.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are typically found below 1470 cm⁻¹ chemicalbook.comresearchgate.net.

The presence and strength of hydrogen bonding significantly impact the O-H and C=O stretching frequencies, often causing broadening and shifts in peak positions acs.orgrsc.org.

Raman Spectroscopy

Raman spectroscopy detects inelastic scattering of light, offering complementary information to IR spectroscopy and being sensitive to vibrations involving changes in polarizability, such as C-C and C=C bond stretching.

For this compound, Raman spectra would exhibit characteristic bands for the C-H stretching and bending modes of the pentyl chain, as well as C-C stretching vibrations within the alkyl structure.

While this compound is saturated, Raman spectroscopy is valuable for identifying conjugated systems and providing detailed structural insights, including conformational aspects nih.govmdpi.com. It can also be sensitive to crystal lattice vibrations and intermolecular forces.

In some cases, Raman spectroscopy can differentiate between enantiomers and racemic mixtures due to variations in crystal packing or molecular arrangement thermofisher.com.

Table: Characteristic IR Absorption Bands for this compound

Functional Group/BondTypical Wavenumber (cm⁻¹)DescriptionReference(s)
O-H (Carboxylic) 2500-3300Broad, strong band due to hydrogen bonding. researchgate.netacs.orgrsc.orgchemicalbook.commdpi.com
C=O (Carbonyl) 1700-1750Strong band; position influenced by hydrogen bonding and molecular environment. researchgate.netchemicalbook.commdpi.com
C-O (Carboxylic) 1200-1300Stretching vibration, often coupled with O-H bending. mdpi.com
C-H (Alkyl) 2850-2970Stretching vibrations (CH₂, CH₃) from the pentyl chain. chemicalbook.commdpi.comresearchgate.net
C-H (Alkyl) 1350-1470Bending vibrations (CH₂, CH₃) from the pentyl chain. chemicalbook.comresearchgate.net

Compound List:

this compound (C₈H₁₄O₄)

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful vibrational spectroscopy technique that probes the molecular structure by analyzing the inelastic scattering of monochromatic light, typically from a laser ubbcluj.romdpi.comtriprinceton.org. When light interacts with a molecule, most photons are elastically scattered (Rayleigh scattering), retaining their original energy. However, a small fraction of photons undergo inelastic scattering (Raman scattering), either gaining or losing energy, which corresponds to the vibrational energy levels of the molecule mdpi.comtriprinceton.orghoriba.com. The energy difference between the incident and scattered photons, known as the Raman shift, is characteristic of specific molecular vibrations, such as stretching, bending, and rocking of chemical bonds. This technique is highly sensitive to molecular symmetry and bond strength, providing a unique molecular fingerprint for identification and structural elucidation mdpi.comtriprinceton.org.

For this compound, a molecule featuring two carboxylic acid groups and a five-carbon alkyl chain, Raman spectroscopy would be expected to reveal a complex spectrum with distinct peaks corresponding to these functional groups and the hydrocarbon chain. Based on the known vibrational modes of malonic acid and other dicarboxylic acids, characteristic signals would likely arise from:

Carboxylic Acid Groups (-COOH):

C=O stretching: This is typically a strong band in the Raman spectrum, often observed in the region of 1700-1730 cm⁻¹ for carboxylic acids mdpi.comuibk.ac.atchemicalbook.com. The exact position can be influenced by hydrogen bonding and the presence of the alkyl chain.

Carboxylic acid dimer vibrations: Malonic acid, for instance, exhibits strong bands related to its dimerized form, which may also be present in this compound if it forms dimers in the solid state or concentrated solutions uibk.ac.atchemicalbook.comresearchgate.net.

Pentyl Chain (-CH₂CH₂CH₂CH₂CH₃):

C-H stretching: Alkyl C-H stretching vibrations are typically observed in the region of 2800-3000 cm⁻¹ mdpi.com.

C-H bending: Various bending modes for methylene (-CH₂) and methyl (-CH₃) groups would appear below 1500 cm⁻¹, contributing to the dense spectral fingerprint.

C-C stretching: The stretching vibrations of the single C-C bonds within the pentyl chain, as well as the C-C bond connecting the chain to the malonic acid core, would also contribute to the spectrum, generally found in the lower frequency region (below 1200 cm⁻¹) uibk.ac.at.

Research Findings and Data Tables:

Despite the general understanding of how Raman spectroscopy characterizes organic molecules, specific published research findings detailing the Raman spectra and vibrational mode assignments for this compound were not found in the provided search results. While information on malonic acid itself chemicalbook.comresearchgate.net and its derivatives like diethyl pentylmalonate nih.gov (which would have ester carbonyls instead of carboxylic acid carbonyls) is available, direct experimental data for this compound's Raman spectrum, including detailed peak assignments, is absent.

Therefore, a data table of specific research findings for this compound's Raman spectrum cannot be generated from the available information. A comprehensive study would be required to experimentally obtain and assign these vibrational modes.

Theoretical and Computational Chemistry Studies of N Pentylmalonic Acid

Quantum Chemical Investigations of n-Pentylmalonic Acid Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be crucial for a detailed conformational analysis. The flexible n-pentyl chain and the two carboxylic acid groups allow for a multitude of possible three-dimensional arrangements (conformers).

A DFT study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the n-pentyl chain and the C-C bonds of the malonic acid backbone to identify all stable conformers (energy minima) and the transition states that connect them.

Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its lowest energy structure.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. This allows for the determination of the relative stability of the conformers at different temperatures.

The electronic properties of the most stable conformers would also be investigated. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Orbital Visualization: Plotting the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table summarizing the results of a DFT conformational analysis of this compound is presented below.

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 K
1 0.0045.2
2 0.5025.1
3 1.2010.5
4 2.005.8

Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide more accurate results for certain properties. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to:

Benchmark DFT results: The energies and geometries obtained from DFT calculations can be compared with those from more accurate ab initio methods to validate the choice of the DFT functional.

Investigate systems with strong electron correlation: For molecules where electron correlation effects are particularly important, ab initio methods are often necessary for a correct description of the electronic structure.

Calculation of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It provides a visual representation of the charge distribution and can be used to identify regions that are prone to electrophilic or nucleophilic attack.

For this compound, an MEP surface would likely show:

Negative potential (red/yellow): Around the oxygen atoms of the carboxylic acid groups, indicating regions of high electron density that are susceptible to attack by electrophiles (e.g., protons).

Positive potential (blue): Around the acidic hydrogen atoms of the carboxylic acid groups, indicating regions of low electron density that are susceptible to attack by nucleophiles.

In addition to the MEP, various reactivity descriptors can be calculated using the results of quantum chemical calculations. These descriptors provide quantitative measures of a molecule's reactivity. For this compound, these could include:

Reactivity DescriptorDefinitionPredicted Significance for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2A larger value would indicate higher stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / (2η)A measure of the ability to accept electrons.
Fukui Functions Measures the change in electron density upon addition or removal of an electron.Would identify the specific atoms most susceptible to nucleophilic or electrophilic attack.

Note: The significance is predicted based on general principles as no specific data for this compound is available.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound, typically in a solvent such as water, would provide insights into:

Conformational Dynamics: How the molecule explores different conformations at a given temperature. This would reveal the flexibility of the n-pentyl chain and the dynamics of intramolecular hydrogen bonding between the carboxylic acid groups.

Solvation Structure: How solvent molecules arrange themselves around the solute. This is crucial for understanding how the solvent influences the molecule's properties and reactivity.

Time-Averaged Properties: MD simulations can be used to calculate time-averaged properties that can be compared with experimental data.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a common reaction of interest is decarboxylation.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the entire reaction pathway for a chemical transformation. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Specialized algorithms are used to locate and optimize the geometry of the transition state.

Frequency Analysis of the TS: A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

Energetic Profiling of Chemical Transformations

Computational chemistry provides critical insights into the thermodynamics and kinetics of chemical reactions by calculating the energy landscapes of potential transformations. For this compound, key reactions amenable to energetic profiling include keto-enol tautomerization and thermal decarboxylation. While specific computational studies on this compound are not abundant in the literature, extensive research on its parent compound, malonic acid, offers a robust framework for understanding these processes. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Keto-Enol Tautomerization:

Malonic acid can exist in equilibrium between its standard dicarboxylic acid form (keto) and a more reactive enol tautomer. osti.gov Quantum chemical calculations have been used to explore the energetics of this transformation. researchgate.net Studies using DFT at the B3LYP/6-31G(d,p) level have been employed to calculate the energies of hydrated malonic acid particles, revealing that the enol isomer can be significantly more prevalent in concentrated conditions than in dilute solutions. osti.govnih.gov The relative energies of the keto and enol forms, along with the transition state connecting them, are crucial for understanding the compound's reactivity. For the parent malonic acid, the keto form is generally favored, but the energy difference is small enough that the enol form can be a key intermediate in reactions. osti.govresearchgate.net

Quantum chemical calculations have shown that the keto-enol tautomerization of malonic acid can be self-catalyzed, proceeding with a Gibbs energy barrier of approximately 13 kcal/mol in the gas phase. researchgate.net The presence of the electron-donating n-pentyl group in this compound is expected to slightly alter these energy values but not the fundamental nature of the transformation.

Decarboxylation:

Substituted malonic acids are well-known to undergo decarboxylation upon heating. Computational modeling can elucidate the reaction mechanism and determine the activation energy for this process. The reaction proceeds through a cyclic transition state, leading to the formation of a carboxylic acid and carbon dioxide. For malonic acid, the Gibbs energy of activation for decarboxylation has been calculated to be significantly higher than that for tautomerization, suggesting that enol formation may be a competing or preceding step under certain conditions. researchgate.net The energetic profile dictates the temperature at which decarboxylation becomes efficient.

The table below summarizes representative energetic data for the transformations of malonic acid, which serves as a model for this compound.

TransformationSpeciesMethodPhaseCalculated Gibbs Energy (kcal/mol)
TautomerizationKeto-form (Malonic Acid)M05-2X/cc-pVTZGas0.0 (Reference)
Enol-form (Malonic Acid)M05-2X/cc-pVTZGas12.1 researchgate.net
Transition StateM05-2X/cc-pVTZGas13.0 (Activation Energy) researchgate.net
DecarboxylationKeto-form (Malonic Acid)M05-2X/cc-pVTZGas0.0 (Reference)
Transition StateM05-2X/cc-pVTZGas31.5 (Activation Energy) researchgate.net
Products (Acetic Acid + CO₂)M05-2X/cc-pVTZGas-11.0 researchgate.net

Computational Predictions of Spectroscopic Parameters

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules like this compound.

Simulated NMR and IR Spectra from Quantum Chemical Calculations

NMR Spectra Simulation:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nrel.gov The typical methodology involves geometry optimization of the molecule using a DFT functional, such as B3LYP, with a basis set like 6-311+G(2d,p). mdpi.com Following optimization, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com

For this compound, specific chemical shifts can be predicted. The protons and carbons of the n-pentyl chain would have shifts characteristic of an alkyl group, while the methine proton (α-carbon) and the carboxylic acid protons and carbons would be significantly influenced by the electronegative oxygen atoms.

¹H NMR: The carboxylic acid protons are expected to appear as a broad singlet at a high chemical shift (>10 ppm). The methine proton (CH) attached to the two carboxyl groups would be deshielded, appearing around 3.5-4.0 ppm. The protons of the pentyl group would appear in the typical aliphatic region (0.8-1.7 ppm).

¹³C NMR: The carbonyl carbons (C=O) of the carboxylic acid groups are predicted to have the largest chemical shifts, typically in the range of 170-175 ppm. The α-carbon (methine) would be found around 50-55 ppm, and the carbons of the pentyl chain would appear in the 14-32 ppm range.

IR Spectra Simulation:

Simulated infrared (IR) spectra are obtained from frequency calculations performed on the optimized geometry of the molecule. q-chem.com These calculations, typically done at the same DFT level as the optimization, yield the harmonic vibrational frequencies and their corresponding intensities. q-chem.com These frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. q-chem.com

Key predicted vibrational frequencies for this compound would include:

O-H Stretch: A broad and strong absorption band between 2500 and 3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the pentyl group and the methine carbon.

C=O Stretch: A very strong and sharp absorption band around 1710-1750 cm⁻¹, indicative of the carbonyl groups in the carboxylic acid dimer form. nih.gov

C-O Stretch and O-H Bend: Strong bands in the 1200-1450 cm⁻¹ region.

The table below provides a summary of predicted key spectral peaks for this compound based on calculations for related molecules.

SpectrumFunctional GroupPredicted Peak / Chemical ShiftCharacteristic Motion / Environment
IR Carboxylic Acid O-H2500 - 3300 cm⁻¹ (broad, strong)O-H stretching in H-bonded dimer
Aliphatic C-H2850 - 3000 cm⁻¹ (strong)C-H stretching
Carboxylic Acid C=O1710 - 1750 cm⁻¹ (very strong)C=O stretching nih.gov
Carboxylic Acid C-O1200 - 1300 cm⁻¹ (strong)C-O stretching
¹H NMR Carboxylic Acid (COOH)>10 ppmAcidic proton
Methine (CH)~3.5 ppmα-proton between two C=O groups
Alkyl (CH₂, CH₃)0.8 - 1.7 ppmn-pentyl chain
¹³C NMR Carbonyl (C=O)~172 ppmCarboxylic acid carbon
Methine (CH)~52 ppmα-carbon
Alkyl (CH₂, CH₃)14 - 32 ppmn-pentyl chain

Prediction of Electronic Transitions and Absorption Spectra

Theoretical predictions of electronic absorption spectra (UV-Visible) are most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.eduohio-state.edu This method calculates the vertical excitation energies from the ground electronic state to various excited states. mdpi.com The output provides the wavelength of the absorption (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band. mdpi.comscielo.org.za

For saturated dicarboxylic acids like this compound, the primary chromophore is the carbonyl group (C=O) within the carboxylic acid function. The n-pentyl group itself is a saturated alkyl chain and does not possess chromophoric properties in the near-UV or visible range.

The most significant electronic transition expected for this compound is the n → π* transition. This involves the excitation of a non-bonding electron from one of the oxygen lone pairs (the 'n' orbital) into the antibonding π* orbital of the C=O double bond.

n → π Transitions:* These transitions are typically weak (low oscillator strength) and occur in the deep UV region for simple carboxylic acids. Experimental and theoretical studies on related dicarboxylic acids like malonic and glutaric acid show that their absorption is confined to the UV region, with no absorbance in the visible spectrum. copernicus.org The absorption maxima are generally found below 250 nm. copernicus.org Because the n-pentyl group does not extend conjugation, it is not expected to significantly shift this absorption into the visible range.

The table below outlines the predicted electronic transition for this compound based on data for similar aliphatic dicarboxylic acids.

Transition TypeOrbitals InvolvedPredicted λmax (nm)Predicted Oscillator Strength (f)
n → πO (non-bonding) → C=O (π)< 250Low (< 0.01)

Biochemical and Enzymatic Transformations of N Pentylmalonic Acid in Biological Systems

Metabolic Intermediacy of n-Pentylmalonic Acid in Non-Human Biological Systems

While not a typical intermediate in core metabolic pathways, the introduction of this compound into biological systems can lead to its participation in, or disruption of, several key cellular processes.

Fatty acid biosynthesis is a critical anabolic process where malonyl-CoA provides the two-carbon units for chain elongation, a process catalyzed by the fatty acid synthase (FAS) complex. nih.govnih.gov Malonic acid analogs are known inhibitors of this pathway. researchgate.netmdpi.com The inhibition of FAS is a target for antineoplastic and anti-obesity agents in humans and can interfere with cell wall formation in microorganisms. researchgate.net While direct studies on this compound are limited, its structure suggests it could act as a competitive inhibitor for FAS enzymes that normally bind malonyl-CoA. The presence of the pentyl group could interfere with binding at the active site of enzymes like malonyl-CoA:acyl carrier protein transacylase, a key component of the FAS system. nih.gov In neuronal cells under hypoxia, the inhibition of fatty acid synthesis has been shown to increase the NADH/NAD+ and NADPH/NADP+ ratios. frontiersin.org

Cellular energy production is dominated by the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Malonic acid is a classic competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govwikipedia.org By binding to the active site of SDH, malonate blocks the oxidation of succinate to fumarate (B1241708), thereby inhibiting the TCA cycle and decreasing cellular respiration. researchgate.netwikipedia.org this compound, as an alkyl-substituted malonate, is also expected to inhibit SDH. Inhibition of mitochondrial respiration at different complexes can have varying effects on cell survival and stress responses. frontiersin.orgnih.gov For instance, studies on rat brain have shown that the SDH inhibitor malonate causes an increase in succinate levels while decreasing downstream metabolites like fumarate and malate. mdpi.com This disruption in the TCA cycle can significantly impact the cell's bioenergetic status. researchgate.net

The TCA cycle is a central hub that integrates carbohydrate, fat, and amino acid metabolism. nih.govttuhsc.edu Several amino acids are synthesized from or degraded to TCA cycle intermediates. elifesciences.org For example, glutamate (B1630785) can be converted to the TCA intermediate α-ketoglutarate. elifesciences.org Inhibition of the TCA cycle by compounds like this compound can therefore have profound, albeit indirect, effects on amino acid metabolism. A study involving the inhibition of the TCA cycle enzymes fumarate hydratase (FH) and succinate dehydrogenase (SDH) revealed a significant rewiring of amino acid metabolism, dependent on the activation of the integrated stress response. nih.gov This research demonstrated that TCA cycle inhibition leads to decreased levels of proline and aspartate and affects the release of aspartate, alanine, and glutamate. nih.gov This highlights a critical interplay between TCA cycle function, redox balance, and amino acid homeostasis. nih.gov

Enzymatic Transformations and Substrate Specificity of this compound

The primary enzymatic transformations involving this compound are related to its activation to a CoA thioester and its subsequent use as a building block in specialized biosynthetic pathways, particularly in antibiotic-producing bacteria.

The conversion of malonate and its analogs to their corresponding CoA thioesters is a critical activation step. Malonyl-CoA synthetase (MCS) is an enzyme that catalyzes the formation of malonyl-CoA from malonate and Coenzyme A. aocs.orgpnas.org The substrate specificity of these enzymes is crucial. While the core active site of MCS is adapted for malonate, the specificity for various substituted malonates can vary. aocs.orgpnas.org

Another key class of enzymes is the crotonyl-CoA carboxylase/reductases (CCRs), which catalyze the reductive carboxylation of α,β-unsaturated acyl-CoAs to produce substituted malonyl-CoA extender units. pnas.orgresearchgate.netrsc.org These enzymes are vital for generating the diverse building blocks used in polyketide synthesis. rsc.org For example, the CCR from Rhodobacter sphaeroides catalyzes the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. pnas.orgresearchgate.net The substrate range of these enzymes allows for the production of various alkylmalonyl-CoAs, which can include n-pentylmalonyl-CoA, from corresponding acyl-CoA precursors. acs.org

Enzyme ClassTypical SubstrateProduct(s)Relevance to this compound
Malonyl-CoA Synthetase (MCS) Malonic AcidMalonyl-CoAPotential activation of this compound to n-pentylmalonyl-CoA.
Crotonyl-CoA Carboxylase/Reductase (CCR) Crotonyl-CoAEthylmalonyl-CoAHomologous enzymes can produce a variety of alkylmalonyl-CoAs, including n-pentylmalonyl-CoA, from longer chain acyl-CoA precursors. acs.org

The CoA-activated form, n-pentylmalonyl-CoA, is a recognized extender unit in the biosynthesis of complex polyketides by polyketide synthases (PKSs). sjtu.edu.cn PKS assembly lines create vast structural diversity by incorporating various starter and extender units. The selection of these units is governed by the specificity of the acyltransferase (AT) domains within each PKS module. researchgate.net

Groundbreaking research has identified natural products that incorporate n-pentylmalonyl-CoA. For instance, the biosynthesis of the stambomycin family of antibiotics in Streptomyces ambofaciens involves a PKS with an AT domain (AT₁₂) that exhibits broad substrate specificity, naturally recruiting n-pentylmalonyl-CoA among other alkylmalonyl-CoAs. acs.orgescholarship.org Similarly, activation of a cryptic biosynthetic gene cluster in Streptomyces sp. LZ35 led to the discovery of neoansamycins, novel antibiotics that are constructed using n-pentylmalonyl-CoA and n-butylmalonyl-CoA extender units. sjtu.edu.cn The enzyme Nam8 from this cluster was identified as a crotonyl-CoA carboxylase/reductase responsible for producing these unusual extender units. These findings highlight the role of n-pentylmalonyl-CoA in generating novel chemical scaffolds and underscore the potential for engineering PKSs to create new bioactive compounds. acs.orgresearchgate.net

PolyketideProducing OrganismPKS DomainExtender Unit Incorporated
Stambomycins Streptomyces ambofaciensAT₁₂n-Pentylmalonyl-CoA (among others) acs.orgescholarship.org
Neoansamycins Streptomyces sp. LZ35Nam8 (CCR)n-Pentylmalonyl-CoA, n-Butylmalonyl-CoA sjtu.edu.cn
Reveromycin D Streptomyces sp. SN-593RevR PKSn-Pentylmalonyl-CoA

Lipase-Catalyzed Biotransformations and Stereoselectivity Studies

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides and a wide range of other esters. mdpi.com Their utility in organic synthesis stems from their stability in organic solvents, lack of need for cofactors, and, most importantly, their high regio- and stereoselectivity. mdpi.commdpi.com These properties make them valuable biocatalysts for the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.com

The enzymatic hydrolysis of diesters, such as diethyl pentylmalonate, using lipases is a key area of research. nih.govlookchem.comnih.gov This process can be highly selective, leading to the formation of monoesters. For instance, studies on the enzymatic hydrolysis of various dicarboxylic acid diesters have demonstrated the potential for selective conversion to their corresponding monoesters. nih.gov This selectivity is a significant advantage over chemical hydrolysis, which often results in a mixture of products. nih.gov

Stereoselectivity is a critical aspect of lipase-catalyzed reactions. Lipases can differentiate between the enantiomers of a racemic mixture, leading to the kinetic resolution of racemic esters. mdpi.comresearchgate.net This process typically involves the preferential hydrolysis of one enantiomer, leaving the other unreacted. The enantiomeric excess (e.e.) of the product and the remaining substrate are key measures of the lipase's stereoselectivity. researchgate.net For example, the lipase-catalyzed hydrolysis of racemic esters has been successfully employed to produce chiral intermediates for pharmaceuticals. researchgate.net

The stereoselectivity of lipases is influenced by the structure of the substrate and the source of the enzyme. nih.gov Different lipases exhibit varying degrees of stereopreference. For instance, in the hydrolysis of triglycerides, gastric and pancreatic lipases show different stereoselectivities. nih.gov The choice of lipase (B570770) is therefore crucial for achieving high enantiomeric purity in a given biotransformation.

Below is a table summarizing the types of lipase-catalyzed reactions and their significance:

Reaction TypeSubstrate ExampleProduct(s)Significance
Enantioselective Hydrolysis Racemic esterEnantiomerically enriched acid and unreacted esterProduction of chiral building blocks for synthesis. researchgate.net
Desymmetrization Prochiral diester (e.g., diethyl pentylmalonate)Chiral monoesterCreation of a chiral center from a non-chiral starting material. mdpi.com
Regioselective Hydrolysis DiesterMonoesterSelective hydrolysis of one ester group in a molecule with multiple ester functionalities. nih.gov

Metabolomics Approaches for Characterization in Non-Human Biological Systems

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, offering insights into the biochemical activity and physiological state of an organism. upf.eduevotec.com This powerful analytical approach can be broadly categorized into untargeted and targeted methods. metabolon.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a global metabolic profile. evotec.commetabolon.com This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding the systemic metabolic response to various stimuli or genetic modifications. metabolon.comnih.gov

In the context of non-human biological systems, untargeted metabolomics can be applied to organismal extracts to identify a wide array of metabolites, including those related to this compound. mdpi.com By comparing the metabolic profiles of different experimental groups, researchers can identify metabolites that are significantly altered. nih.govnih.gov For example, untargeted metabolomics has been used to identify hundreds of differential metabolites in studies of fermented products and plant physiology. mdpi.commdpi.commdpi.com These studies often reveal significant changes in pathways related to amino acid, lipid, and carbohydrate metabolism. nih.govnih.govmdpi.com

The general workflow for untargeted metabolomics involves:

Sample preparation (extraction of metabolites).

Data acquisition using analytical platforms like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Data processing and statistical analysis to identify significant features.

Metabolite identification and pathway analysis. mdpi.com

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the quantitative measurement of a predefined set of known metabolites. metabolon.comnih.gov This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy for the analytes of interest. upf.edunih.gov

Targeted analysis is ideal for quantifying specific this compound analogs or metabolites in pathways where this compound might be involved. For instance, if untargeted profiling suggests a perturbation in a particular pathway, a targeted method can be developed to precisely measure the concentrations of key metabolites within that pathway. metabolon.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics due to its high sensitivity and specificity. upf.edu This technique allows for the simultaneous measurement of multiple analytes in complex biological matrices like urine or plasma. nih.gov The development of a targeted assay involves optimizing the chromatographic separation and mass spectrometric detection for each specific compound.

The following table compares untargeted and targeted metabolomics approaches:

FeatureUntargeted MetabolomicsTargeted Metabolomics
Goal Comprehensive profiling, biomarker discovery, hypothesis generation. evotec.commetabolon.comQuantitative analysis of specific, known metabolites, hypothesis testing. metabolon.comnih.gov
Scope Global, measures hundreds to thousands of metabolites. metabolon.comnih.govFocused, measures a limited number of predefined metabolites. upf.edu
Approach Qualitative or semi-quantitative. upf.eduQuantitative or semi-quantitative with the use of internal standards. nih.gov
Strengths Unbiased, potential for novel discoveries. evotec.commetabolon.comHigh sensitivity, specificity, and accuracy. upf.edunih.gov
Limitations Lower quantitative accuracy, challenges in metabolite identification.Limited to known compounds, may miss unexpected changes.
Typical Application Exploring metabolic changes in response to disease or treatment. nih.govnih.govValidating biomarkers, quantifying specific metabolic pathways. nih.govnih.gov

Environmental Chemistry and Geochemical Fate of N Pentylmalonic Acid

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis, photolysis, and oxidation.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Malonic acid, the parent compound, is generally considered not to undergo significant hydrolysis under typical environmental conditions due to the lack of readily hydrolyzable functional groups nih.gov. Similarly, n-Pentylmalonic acid, with its carboxylic acid functionalities, is not expected to be susceptible to direct hydrolysis. While some studies mention achieving high yields (>75%) in hydrolysis reactions under optimized conditions benchchem.com, this context likely refers to synthesis or ester hydrolysis rather than environmental degradation of the acid itself.

Atmospheric Systems: In the atmosphere, organic compounds are primarily degraded by reactions with photochemically generated oxidants, most notably the hydroxyl radical (•OH). Malonic acid, a structurally similar compound, has an estimated atmospheric half-life of approximately 10 days due to reaction with •OH radicals, assuming typical atmospheric concentrations nih.gov. This compound, with its alkyl chain and carboxylic acid groups, is also expected to react with •OH radicals. The presence of the pentyl chain might slightly alter the reaction rate compared to malonic acid, but direct photolysis by sunlight is considered to be a minor degradation pathway for malonic acid as it absorbs weakly at wavelengths greater than 290 nm nih.gov.

Aquatic Systems: In aquatic environments, oxidation by •OH radicals can also occur, albeit at different rates and concentrations than in the atmosphere. While specific data for this compound is scarce, its carboxylic acid groups suggest it will exist predominantly in its anionic form in most natural waters, which can affect its partitioning and reactivity. The interaction of malonic acid with iron complexes and its role in photocatalytic degradation have been investigated, indicating its potential involvement in photochemical processes under specific conditions google.comwikipedia.org.

Microbial Biotransformation and Biodegradation Studies

Microbial biotransformation, or biodegradation, is a critical process for the removal of organic compounds from the environment. This involves the breakdown of substances by microorganisms, such as bacteria and fungi, often utilizing them as a source of carbon and energy.

Malonic acid is generally considered readily biodegradable nih.gov. Pathways for malonate degradation often involve its conversion to malonyl-CoA, followed by decarboxylation to acetyl-CoA. Bacteria such as Rhizobium leguminosarum bv. trifolii, Klebsiella pneumoniae, and Acinetobacter baylyi are known to metabolize malonate nih.gov. Given that this compound is an alkyl-substituted malonic acid, it is plausible that similar microorganisms involved in the degradation of hydrocarbons and other organic acids could also metabolize it. For instance, bacteria from genera like Pseudomonas, Acinetobacter, Rhodococcus, and Comamonas are well-documented for their ability to degrade various hydrocarbons and organic compounds frontiersin.orgmdpi.com. The presence of this compound as a rearrangement metabolite in anaerobic alkane degradation via fumarate (B1241708) addition nih.gov further suggests that hydrocarbon-degrading microbial communities may play a role in its environmental fate.

The biodegradation of malonic acid typically involves the enzymes malonyl-CoA synthetase (MatB) and malonyl-CoA decarboxylase (MatA) nih.gov. For hydrocarbon degradation, a range of enzymes, including monooxygenases, hydroxylases, esterases, and lipases, are crucial for initiating the breakdown of carbon chains frontiersin.orgmdpi.com. It is likely that the degradation of this compound would involve similar enzymatic machinery, potentially initiating with the oxidation of the pentyl side chain or the decarboxylation of the malonic acid moiety. However, specific enzymes and detailed pathways for this compound have not been extensively elucidated in the scientific literature.

Natural Occurrence and Environmental Distribution

The natural occurrence of this compound has been reported in Bellis perennis (common daisy) nih.gov. Malonic acid itself is a common constituent found in many plants, fruits, and grains nih.gov. While this indicates its presence in biological systems, quantitative data on the concentrations of this compound in various environmental compartments, such as soil, water, or air, is limited. Its potential distribution would be influenced by its solubility, volatility, and susceptibility to degradation processes. Given its structure, it is likely to be found in aqueous environments and soil, particularly in areas with organic matter or microbial activity that can support its formation or degradation.

Detection in Plant Species and Natural Products (e.g., Bellis perennis)

Contribution to Atmospheric Aerosol Composition and Chemistry (General Dicarboxylic Acid Context)

Dicarboxylic acids (diacids) are recognized as significant components of atmospheric organic aerosols, contributing to aerosol mass, hygroscopic growth, and cloud condensation nuclei (CCN) formation copernicus.orgcopernicus.orgresearchgate.netacs.org. These compounds are often formed through the atmospheric oxidation of volatile organic compounds (VOCs) researchgate.netresearchgate.netmdpi.com. Malonic acid (C3), a dicarboxylic acid, is frequently detected in atmospheric aerosols and plays a role in atmospheric chemistry copernicus.orgacs.orgcopernicus.orgresearchgate.nettandfonline.com. It is known for its water solubility and surface activity, influencing aerosol-water interactions and the activation of cloud droplets acs.orgresearchgate.net. Other common dicarboxylic acids found in aerosols include oxalic acid (C2), succinic acid (C4), glutaric acid (C5), and adipic acid (C6), often originating from both biogenic and anthropogenic sources copernicus.orgresearchgate.netairies.or.jpresearchgate.net.

While specific research on this compound's presence in atmospheric aerosols is limited, its structural characteristics as a dicarboxylic acid suggest it could share similar atmospheric behaviors with other known diacids. Its potential contribution would depend on its atmospheric formation pathways, volatility, and water solubility, which are not extensively documented for this specific compound.

Table 6.3.2.1: Common Dicarboxylic Acids in Atmospheric Aerosols

Dicarboxylic AcidCarbon Chain LengthGeneral Atmospheric AbundancePrimary Formation PathwaysKey Atmospheric Roles
Oxalic acidC2HighOxidation of VOCs, longer chain diacidsHygroscopic growth, CCN formation, water-soluble organic carbon (WSOC)
Malonic acidC3Moderate to HighOxidation of VOCs, photochemical processesHygroscopic growth, WSOC, surface activity
Succinic acidC4Moderate to HighOxidation of VOCs, photochemical processesHygroscopic growth, WSOC
Glutaric acidC5ModerateOxidation of cyclic olefins, VOCsHygroscopic growth, WSOC
Adipic acidC6ModerateOxidation of cyclic olefins, VOCsHygroscopic growth, WSOC

Sustainable Synthesis Methodologies and Environmental Implications

Development of Biomass-Derived Production Routes (e.g., from Sugar)

The production of malonic acid from biomass, particularly from sugars like glucose, has emerged as a significant area of research and development, offering a sustainable alternative to traditional petrochemical synthesis core.ac.ukaiche.orgmdpi.combiomassmagazine.comlbl.govatamankimya.com. Biotechnology companies have engineered yeast strains, such as Pichia kudriavzevii and Saccharomyces cerevisiae, to ferment sugars into malonic acid with high efficiency core.ac.ukaiche.orgbiomassmagazine.comgoogle.com. This bio-based approach leverages metabolic pathways within microorganisms to convert renewable feedstocks into valuable chemicals, aligning with principles of green chemistry and sustainable development mdpi.comresearchgate.netresearcher.life.

While these advancements primarily focus on malonic acid, the underlying principles of microbial fermentation and metabolic engineering could, in theory, be applied to the production of other dicarboxylic acids, including this compound. However, specific, established biomass-derived production routes for this compound are not widely documented in the literature. Research in this area would likely involve identifying or engineering microorganisms capable of synthesizing the pentyl chain and then incorporating it into the malonic acid structure through specific enzymatic pathways.

Table 6.4.1.1: Comparison of Malonic Acid Synthesis Routes

FeaturePetrochemical Synthesis (Traditional)Bio-based Synthesis (Fermentation)
Primary Feedstock Chloroacetic acid, Hydrogen Cyanide, Carbon MonoxideGlucose, other sugars, biomass-derived carbohydrates
Process Type Chemical synthesis (multi-step, often hazardous)Microbial fermentation (biocatalysis)
Environmental Impact Uses toxic reagents, produces significant salt and acid waste, higher greenhouse gas emissionsGenerally lower greenhouse gas emissions, reduced toxic inputs, less waste
Sustainability Relies on fossil fuels, less sustainableUtilizes renewable resources, more sustainable
Product Purity High purity achievable, but with complex purification stepsHigh purity achievable, with downstream processing (filtration, crystallization)
Key Companies/Research Established chemical manufacturersLygos, Inc., research institutions

Assessment of Carbon Footprint and Waste Minimization Strategies

The transition from petrochemical synthesis to bio-based production routes for chemicals like malonic acid offers substantial environmental benefits, particularly concerning carbon footprint reduction and waste minimization core.ac.ukaiche.orgbiomassmagazine.comlbl.gov. Traditional chemical synthesis often involves hazardous reagents (e.g., chloroacetic acid, hydrogen cyanide) and generates considerable amounts of by-products and salt waste, requiring extensive treatment and disposal aiche.orgresearchgate.net. In contrast, fermentation processes utilize renewable feedstocks and biological catalysts, leading to a significantly lower environmental burden.

Table 6.4.2.1: Environmental Benefits of Bio-based Malonic Acid Production

Environmental AspectPetrochemical SynthesisBio-based Fermentation
Feedstock Source Fossil fuels (petroleum-based)Renewable biomass (sugars, plant matter)
Carbon Footprint Higher (due to energy-intensive chemical reactions, fossil fuel use)Lower (renewable energy, CO2 utilization in biomass growth)
Waste Generation Significant salt and acid waste, hazardous by-productsReduced waste; focus on process efficiency and by-product valorization
Reagent Toxicity High (e.g., hydrogen cyanide, chloroacetic acid)Low (biological catalysts, water-based media)
Energy Consumption High (chemical reaction conditions)Moderate to High (fermentation, downstream processing)
Overall Sustainability LowerHigher

Industrial and Biotechnological Applications of N Pentylmalonic Acid Derivatives

Precursors in Polymer and Resin Synthesis

Malonic acid and its derivatives are recognized for their role as precursors in the synthesis of various polymers and resins. Diethyl pentylmalonate, for instance, has been explored for its use as a plasticizer, contributing to the flexibility and processing characteristics of polymeric materials google.com. More recently, poly(pentyl malonate) (PPM) has emerged as a promising material for solid polymer electrolytes (SPEs) in advanced battery technologies, including lithium and sodium batteries core.ac.uk20.210.105. These PPM-based electrolytes demonstrate enhanced ion transport properties and electrochemical stability compared to conventional polymer electrolytes like polyethylene (B3416737) oxide (PEO) core.ac.uk20.210.105. Furthermore, malonic acid itself can be used to cross-link starches, creating biodegradable thermoplastics, and it serves as a component in alkyd resins used in coatings for protection against UV light, oxidation, and corrosion thieme-connect.comresearchgate.netrsc.orgatamankimya.comgoogle.com.

Intermediates in Fine Chemical Production

The malonic acid scaffold, including the n-pentyl substituted variants, is highly valuable in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. n-Pentylmalonic acid is identified as a potential intermediate in pharmaceutical synthesis thieme-connect.comslideshare.net. Diethyl pentylmalonate acts as a synthetic intermediate for a variety of bioactive molecules, including pharmaceuticals such as the anticonvulsant drug valproate, as well as agrochemicals and other specialty chemicals smolecule.com. The broader class of malonic acid derivatives are vital intermediates for producing numerous valuable compounds, including barbiturates, vitamins (B1, B6, B2), and non-steroidal anti-inflammatory drugs (NSAIDs) atamankimya.comresearchgate.netsci-hub.sersc.org. Diethyl ethyl(isoamyl)malonate, a related derivative, finds application as an intermediate in the synthesis of isopentobarbital tandfonline.com.

Catalytic Utility in Synthetic Organic Chemistry

Malonic acid and its derivatives exhibit significant utility in synthetic organic chemistry, primarily through their participation in condensation reactions and their potential as components in catalytic systems.

Ligand Design for Metal Catalysis

While direct examples of this compound or its simple derivatives functioning as ligands in metal catalysis are not extensively documented, the broader class of malonic acid derivatives has been explored in this context. Malonate-containing structures have been incorporated into macrocyclic ligands designed for transition metal catalysis, particularly for oxidation reactions google.comtestbook.com. The search for novel ligands in asymmetric catalysis frequently involves exploring diverse organic structures, and the functionalizable nature of malonic acid derivatives suggests potential for future development in this area rsc.orgnih.govresearchgate.net. Supplier information for this compound sometimes lists "Noble Metal Catalysts" and "Organic Phosphine (B1218219) Ligands" as related products, indicating a potential, though not explicitly detailed, connection to catalytic applications atamankimya.com.

Co-catalytic or Reagent Roles in Condensation Reactions (e.g., Knoevenagel)

Malonic acid and its esters, such as diethyl malonate, are well-established reagents in condensation reactions, most notably the Knoevenagel condensation rsc.orgatamankimya.comatamankimya.comresearchgate.netsci-hub.sersc.orgwikipedia.orgorientjchem.org. In the Knoevenagel condensation, malonic acid or its derivatives react with aldehydes or ketones, often in the presence of a base catalyst (like amines or pyridine), to form α,β-unsaturated compounds. This reaction is a cornerstone for carbon-carbon bond formation and is widely used in synthesizing intermediates for pharmaceuticals, polymers, and fragrances thieme-connect.comtandfonline.comwikipedia.orgorientjchem.org. For example, the reaction of malonic acid with aromatic aldehydes, followed by decarboxylation, yields cinnamic acid derivatives wikipedia.orgorientjchem.org.

Use in Solid-Phase Synthesis Methodologies

Malonic acid itself has found application in solid-phase synthesis (SPS) as a precursor for N-acetylation reactions. It is used to generate reactive ketene (B1206846) intermediates in situ at room temperature, facilitating the acetylation of amines on solid supports. This method has been successfully applied to peptide synthesis and the preparation of non-peptidic molecules, often resulting in high yields and efficient reaction times wikipedia.orgnih.govwikipedia.org. While direct applications of this compound in SPS are not explicitly detailed, the general utility of malonic acid in this methodology highlights the potential of its derivatives in complex synthetic strategies 20.210.105rsc.orgwikipedia.orgsigmaaldrich.comatdbio.compeptide.com.

Future Directions and Emerging Research Avenues

Integration of Advanced Computational Modeling for Novel Reactivity Prediction

The prediction of chemical reactivity through computational means is a rapidly advancing field that holds significant promise for understanding and utilizing n-pentylmalonic acid. Advanced computational models, particularly those based on Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms and predict the outcomes of chemical transformations involving dicarboxylic acids. researchgate.netresearchgate.net These theoretical studies can provide invaluable insights into the electronic structure and energetic pathways of reactions, guiding the rational design of novel synthetic routes and catalysts.

For this compound, computational modeling can be applied to predict its behavior in various reaction conditions, including its propensity for decarboxylation, esterification, and C-C bond formation. By simulating reaction intermediates and transition states, researchers can identify the most favorable pathways and potential side reactions. This predictive power can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening. mit.edu Furthermore, the integration of machine learning algorithms with DFT calculations is emerging as a powerful tool to rapidly screen large numbers of potential reactants and catalysts, further enhancing the efficiency of discovering novel reactivity for this compound and its derivatives. mit.educhemrxiv.orgrsc.org

Development of Chemoenzymatic Cascade Reactions for Complex Derivative Synthesis

The synthesis of complex organic molecules often requires multiple steps, leading to challenges in terms of yield, purification, and waste generation. Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical catalysis in a single pot, offer an elegant solution to these challenges. nih.govnih.govrsc.orgresearchgate.net This approach is particularly promising for the synthesis of complex derivatives of this compound.

Enzymes can be used to introduce chirality or perform specific functional group transformations on the this compound backbone with high precision. Subsequent chemical reactions can then be employed to further elaborate the molecule, building complex architectures. For instance, a lipase (B570770) could selectively hydrolyze one of the ester groups of a diester of this compound, followed by a metal-catalyzed cross-coupling reaction to introduce a new substituent. The development of such cascade reactions would enable the efficient and sustainable synthesis of a wide range of novel this compound derivatives with potential applications in pharmaceuticals and materials science. Research in this area will focus on identifying compatible enzyme-catalyst systems and optimizing reaction conditions to ensure high efficiency and selectivity. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net

Exploration of Green Chemistry Principles in this compound Production and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. The production and application of this compound are ripe for innovation through the lens of green chemistry. Traditional methods for the synthesis of malonic acid derivatives often involve the use of hazardous reagents and generate significant waste. wikipedia.orgorganic-chemistry.org

Future research will focus on developing greener synthetic routes to this compound. This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalytic methods that replace stoichiometric reagents. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net For instance, biocatalytic routes starting from biomass-derived precursors could offer a sustainable alternative to petrochemical-based syntheses. nih.govresearchgate.netfrontiersin.org In terms of applications, the use of this compound as a building block in the synthesis of biodegradable polymers and other environmentally benign materials is an active area of investigation. The goal is to create a life cycle for this compound that is sustainable from its production to its final application and degradation.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced analytical techniques that allow for in situ, real-time monitoring of chemical reactions are becoming indispensable tools for chemical research and development. For reactions involving this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.net

These techniques enable researchers to gain a deeper understanding of the reaction dynamics, identify transient intermediates, and determine the influence of various parameters on the reaction outcome. This information is critical for optimizing reaction conditions to maximize yield and minimize by-product formation. Furthermore, the development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the sensitive and selective analysis of complex reaction mixtures containing various dicarboxylic acids and their derivatives. sielc.comacs.orgacs.org The application of these advanced analytical methods will be instrumental in developing robust and efficient processes for the synthesis and transformation of this compound.

Investigation of this compound in Astrobiological and Extraterrestrial Chemistry Models

The study of organic molecules in extraterrestrial environments provides clues about the chemical origins of life. Dicarboxylic acids have been identified in carbonaceous chondrite meteorites, suggesting their formation through abiotic processes in the early solar system. nih.govresearchgate.netresearchgate.netnih.govmdpi.com While the presence of this compound specifically has not yet been confirmed in meteorites, the detection of a variety of other dicarboxylic acids makes it a plausible candidate for extraterrestrial organic matter.

Future research in astrobiology may involve the inclusion of this compound in prebiotic chemistry experiments and theoretical models. nasa.govnih.govyoutube.comyoutube.comnih.gov Scientists will investigate potential abiotic synthesis pathways for this compound under conditions simulating early Earth or interstellar environments. Understanding how such molecules could have formed and evolved in extraterrestrial settings can provide insights into the inventory of organic compounds available for the origin of life. Furthermore, the analysis of samples returned from asteroids and comets may provide direct evidence for the presence of this compound and other complex organic molecules, shedding light on the chemical complexity of our solar system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for n-Pentylmalonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via condensation reactions, such as the Knoevenagel reaction, using malonic acid derivatives and pentyl halides. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst choice (e.g., pyridine or piperidine). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents. Post-synthesis purification involves recrystallization or column chromatography, with purity confirmed by NMR (¹H/¹³C) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies proton environments (e.g., methylene groups adjacent to carbonyls at δ 2.4–3.1 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (if present) at ~2500–3500 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (m/z ≈ 160 for the parent ion) and fragmentation patterns.
  • XRD : Resolves crystalline structure, particularly for polymorphic studies. Cross-referencing with computational models (DFT) enhances accuracy .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding with carbonyl groups. In aqueous solutions, solubility decreases at acidic pH due to protonation of carboxylate groups. For kinetic studies, solvent choice must balance dissolution rates and reaction compatibility. Pre-saturation experiments at controlled temperatures (20–40°C) are recommended to establish phase diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 170°C) often arise from impurities, heating rates, or analytical techniques (TGA vs. DSC). To address this:

  • Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
  • Purity Validation : Employ HPLC or GC-MS to rule out residual solvents or byproducts.
  • Replicate Studies : Compare results across independent labs using shared reference samples. Contradictions may indicate polymorphic transitions or kinetic vs. thermodynamic degradation pathways .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS regression to correlate substituent effects (e.g., alkyl chain length) with biological activity.
  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., dehydrogenases) to identify binding hotspots.
  • QSPR Models : Train machine learning algorithms (e.g., random forests) on datasets of synthesized derivatives to predict untested compounds. Validation requires leave-one-out cross-validation and external test sets .

Q. How should researchers design experiments to investigate the acid’s role in multicomponent reaction systems?

  • Methodological Answer :

  • Factorial Design : Vary this compound concentration, catalyst loading, and temperature to identify synergistic/antagonistic effects.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Isotopic Labeling : Introduce ¹³C-labeled malonic acid to trace reaction pathways via NMR. Statistical analysis (ANOVA) determines significance of variable interactions .

Data Analysis & Interpretation

Q. What strategies mitigate bias when interpreting conflicting bioactivity data for this compound?

  • Methodological Answer :

  • Blind Analysis : Separate data collection and interpretation teams.
  • Meta-Analysis : Aggregate datasets from published studies, adjusting for variability in assay conditions (e.g., cell lines, incubation times).
  • Sensitivity Testing : Evaluate how minor changes in experimental parameters (e.g., pH ±0.5) alter conclusions. Contradictions may highlight context-dependent bioactivity .

Q. How can researchers effectively present complex degradation kinetics data for this compound?

  • Methodological Answer :

  • Arrhenius Plots : Display activation energy (Eₐ) calculations for thermal degradation.
  • 3D Surface Graphs : Visualize interactions between temperature, pH, and degradation rate.
  • Supplementary Tables : Include raw data (timepoints, % degradation) in appendices, with processed data (rate constants, R² values) in the main text. Use error bars for 95% confidence intervals .

Ethical & Methodological Considerations

Q. What ethical guidelines apply when using this compound in toxicity studies?

  • Methodological Answer :

  • Institutional Approval : Obtain IACUC or ethics committee approval for in vivo studies.
  • REACH Compliance : Adhere to regulatory limits for environmental disposal.
  • Data Transparency : Report negative results (e.g., lack of cytotoxicity) to avoid publication bias. Cross-validate findings with alternative assays (e.g., zebrafish models vs. cell cultures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.